molecular formula C15H26O4SSi B13436080 2-tert-Butyldimethylsilyloxyethyl Tosylate

2-tert-Butyldimethylsilyloxyethyl Tosylate

Cat. No.: B13436080
M. Wt: 330.5 g/mol
InChI Key: SURVAMFPFPDSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-tert-Butyldimethylsilyloxyethyl Tosylate is synthesized through a series of chemical reactions involving the protection of hydroxyl groups and the introduction of tosylate groups. The general synthetic route involves the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Tosylation: The protected hydroxyl group is then tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Using batch reactors for the protection and tosylation steps.

    Purification: Purification of the final product through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyldimethylsilyloxyethyl Tosylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Deprotection: The tert-butyldimethylsilyl (TBDMS) group can be removed under acidic or basic conditions to regenerate the hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) are used for deprotection.

Major Products Formed

    Nucleophilic Substitution: The major products formed are the corresponding substituted ethers, thioethers, or amines.

    Deprotection: The major product is the deprotected alcohol.

Properties

Molecular Formula

C15H26O4SSi

Molecular Weight

330.5 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H26O4SSi/c1-13-7-9-14(10-8-13)20(16,17)18-11-12-19-21(5,6)15(2,3)4/h7-10H,11-12H2,1-6H3

InChI Key

SURVAMFPFPDSHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.